- Diethyldithiocarbamic acid S-oxide: a new class of sulfineJournal of Organic Chemistry, 1988, 53(9), 2119-20,
Cas no 97-77-8 (Disulfiram)
O Disulfiram é um composto organossulfurado utilizado principalmente no tratamento do alcoolismo crônico, atuando como um inibidor irreversível da enzima aldeído desidrogenase. Seu mecanismo de ação baseia-se no acúmulo de acetaldeído no organismo após o consumo de álcool, causando efeitos adversos como náuseas, taquicardia e rubor facial, desencorajando o consumo de bebidas alcoólicas. Além de sua aplicação em dependência química, estudos recentes investigam seu potencial antitumoral devido à sua capacidade de inibir enzimas envolvidas na progressão do câncer. Sua estrutura química (C10H20N2S4) confere estabilidade e biodisponibilidade oral, sendo metabolizado no fígado. Requer monitoramento médico devido a interações com medicamentos e condições hepáticas pré-existentes.

Disulfiram structure
Nome do Produto:Disulfiram
Disulfiram Propriedades químicas e físicas
Nomes e Identificadores
-
- Tetraethylthiuram disulfide
- TETD
- bis(diethylthiocarbamoyl) disulfide
- disulfiram
- tetraethylthiuram disulphide
- accelerator tetd
- bis (diethylthiocarbamyl) disulfide
- ethylthiudad
- ethyltuex
- etyl tuex
- exhoran
- exhorran
- formamide, 1,1'-dithiobis(n,n-diethylthio)-
- hoca
- hocakrotenalnci-c02959
- hydrogendisulfide
- hydrogenpersulfid
- krotenal
- n,n,n',n'-tetraethylthiuram disulfide
- n,n,n',n'-tetraethylthiuram disulphide
- nci-c02959
- nocbin
- nsc 190940
- perkacit tetd
- perkait tetd
- 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane
- 1,1-Dithiobis(N,N-diethylthioformamide)
- 1,1`-Dithiobis(N,N-diethylthioformamide)
- Abstenisil
- N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide
- Tetraethylthioperoxydicarbonic diaMide
- tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)
- TTD
- Antabuse
- Antabus
- Teturam
- Esperal
- Anticol
- Alcophobin
- Dicupral
- Ethyldithiurame
- Teturamin
- Tetraetil
- Contralin
- Antietanol
- Antaethyl
- Tetradine
- Antivitium
- Abstensil
- Aversan
- Abstinil
- Refusal
- Averzan
- Antetil
- Antetan
- Abstinyl
- Antalcol
- Antadix
- Cronetal
- Antikol
- Antietil
- Etabus
- Ethyl tuads
- Ethyl Thiurad
- Ethyl Thiram
- Ethyl Tuex
- Disulfuram
- Contrapot
- Antiaethan
- Stopetyl
- Thiuranide
- Ephorran
- Antaetil
- Di
- Disulfide, bis(diethylthiocarbamoyl) (8CI)
- N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)
- Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)
- Accel TET
- Accel TET-R
- Accelerator TET
- Akrochem TETD
- Bis(N,N-diethylthiocarbamoyl) disulfide
- Curebead PB 75
- Curekind TETD
- Ekagom DTET
- Ekagom TEDS
- Ekagom TETDS
- Espenal
- Etiltox
- N,N,N′,N′-Tetraethyldithiuram disulfide
- N,N,N′,N′-Tetraethylthiuram disulfide
- Disulfiram
-
- MDL: MFCD00009048
- Inchi: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
- Chave InChI: AUZONCFQVSMFAP-UHFFFAOYSA-N
- SMILES: S=C(N(CC)CC)SSC(N(CC)CC)=S
- BRN: 1712560
Propriedades Computadas
- Massa Exacta: 296.050933g/mol
- Carga de Superfície: 0
- XLogP3: 3.9
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Ligações Rotativas: 7
- Massa monoisotópica: 296.050933g/mol
- Massa monoisotópica: 296.050933g/mol
- Superfície polar topológica: 121Ų
- Contagem de Átomos Pesados: 16
- Complexidade: 201
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Odor: Slight odor.
- Taste: SLIGHTLY BITTER TASTE
- Cor/Forma: Yellowish white crystals
- Densidade: 1.27
- Ponto de Fusão: 69-71 °C (lit.)
- Ponto de ebulição: 117 ºC
- Ponto de Flash: 117°C/17mm
- Índice de Refracção: 1.5500 (estimate)
- Solubilidade: 0.004g/l
- Coeficiente de partição da água: 0.02 g/100 mL
- Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidants.
- PSA: 121.26000
- LogP: 3.62120
- Solubilidade: Insoluble in water, slightly soluble in acetone, soluble in benzene, chloroform, carbon disulfide.
- Merck: 3364
- FEMA: 2440
Disulfiram Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:Warning
- Declaração de perigo: H302,H317,H373,H410
- Declaração de Advertência: P273,P280,P501
- Número de transporte de matérias perigosas:UN 3077 9/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 22-43-48/22-50/53
- Instrução de Segurança: S24-S37-S60-S61
- RTECS:JO1225000
-
Identificação dos materiais perigosos:
- TSCA:Yes
- Termo de segurança:9
- Grupo de Embalagem:III
- Classe de Perigo:9
- PackingGroup:III
- Frases de Risco:R22; R43; R48/22; R50/53
- Toxicidade:LD50 orally in rats: 8.6 g/kg (Child, Cramp)
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Disulfiram Dados aduaneiros
- CÓDIGO SH:29303000
- Dados aduaneiros:
China Customs Code:
29303000
Disulfiram Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCAPI1398-250 mg |
Disulfiram (Antabuse) |
97-77-8 | 250mg |
$500.0 | 2022-02-28 | ||
Ambeed | A912727-1mg |
Bis(diethylthiocarbamoyl) disulfide |
97-77-8 | 97% | 1mg |
$5.0 | 2023-08-31 | |
LKT Labs | D3374-50 g |
Disulfiram |
97-77-8 | ≥98% | 50g |
$45.10 | 2023-07-11 | |
Hello Bio | HB1119-50mg |
Disulfiram |
97-77-8 | >97% | 50mg |
£53 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819460-25g |
Tetraethylthiuram disulfide |
97-77-8 | 97% | 25g |
¥38.00 | 2022-08-31 | |
Ambeed | A912727-100g |
Bis(diethylthiocarbamoyl) disulfide |
97-77-8 | 97% | 100g |
$11.0 | 2023-08-31 | |
DC Chemicals | DCAPI1398-100 mg |
Disulfiram (Antabuse) |
97-77-8 | 100mg |
$250.0 | 2022-02-28 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0054-1 g |
Disulfiram |
97-77-8 | 98.23% | 1g |
¥440.00 | 2022-04-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0479-500G |
Tetraethylthiuram Disulfide |
97-77-8 | >97.0%(T) | 500g |
¥340.00 | 2024-04-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5844-500mg |
Disulfiram |
97-77-8 | 98% | 500mg |
¥2880.00 | 2023-09-10 |
Disulfiram Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Methanol , Water
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ; 10 min, rt; 9 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ; 20 - 40 °C
1.2 Solvents: Water ; pH 8 - 10
Referência
- Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisRSC Advances, 2014, 4(75), 40054-40060,
Método de produção 3
Condições de reacção
1.1 Solvents: Ethanol ; rt; 4 h, 20 °C
1.2 -
1.2 -
Referência
- Process for preparation of alkoxyamines by photolysis of dithiocarbamates, France, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide , Sulfuric acid , Hydrogen peroxide Solvents: Water ; 20 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
1.1 Solvents: Ethanol ; 1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate , Oxygen Solvents: Isopropanol ; 90 min, 1.7 bar, 50 °C
Referência
- Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivativesChina, 2011, 41(2), 285-290,
Método de produção 5
Condições de reacção
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
1.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h
Referência
- Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl EthersAccounts of Chemical Research, 2022, 55(14), 1960-1971,
Método de produção 6
Condições de reacção
1.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referência
- Electrochemically Controlled Cationic Polymerization of Vinyl EthersJournal of the American Chemical Society, 2018, 140(6), 2076-2079,
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Solvents: Ethylene glycol
1.2 Solvents: Ethylene glycol
Referência
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbonsNeftekhimiya, 1986, 26(4), 563-70,
Método de produção 9
Condições de reacção
Referência
- Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancerUnited States, 2021, 19(1),,
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
2.1 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referência
- Electrochemically Controlled Cationic Polymerization of Vinyl EthersJournal of the American Chemical Society, 2018, 140(6), 2076-2079,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
1.1 Reagents: Dimethyl sulfoxide , Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ; 2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ; 0 °C
Referência
- Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl EthersHuaxue Shiji, 1992, 14(2), 113-14,
Método de produção 12
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 -
1.2 -
Referência
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbonsNeftekhimiya, 1986, 26(4), 563-70,
Método de produção 13
Método de produção 14
Condições de reacção
1.1 Solvents: Dichloromethane
Referência
- Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates)Journal of Organometallic Chemistry, 1988, 349(3), 305-14,
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
1.2 Solvents: Diethyl ether ; 30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate , Tempo Solvents: Dichloromethane ; 3 h, rt
Referência
- Electrochemically Controlled Cationic Polymerization of Vinyl EthersJournal of the American Chemical Society, 2018, 140(6), 2076-2079,
Método de produção 16
Condições de reacção
1.1 Solvents: Ethylene glycol
Referência
- Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbonsNeftekhimiya, 1986, 26(4), 563-70,
Método de produção 17
Condições de reacção
1.1 Solvents: Methanol , Tetrahydrofuran ; 4 h, 35 °C
Referência
- Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayerColloids and Surfaces, 2008, 61(1), 17-24,
Método de produção 18
Condições de reacção
1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol , Water ; 30 min, 40 °C
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
1.1 Reagents: Iodine Solvents: Acetonitrile ; 2 min, rt
1.1 Reagents: Diethylamine , Hydrogen peroxide
Referência
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in waterRSC Advances, 2016, 6(45), 39356-39363,
Disulfiram Raw materials
- Ditiocarb sodium
- Propanoic acid, 2-[[(diethylamino)thioxomethyl]thio]-2-methyl-
- Disulfiram
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide
- Tellurium, bis(diethylcarbamodithioato-S)diphenyl-, (T-4)-
- Carbamodithioic acid,N,N-diethyl-
- Triphenylantimony dichloride
- Phenol, 2-[(diethylamino)methyl]-4-methyl-
- Carbamothio(thioperoxoic) acid, N,N-diethyl-, sodium salt (1:1)
- Carbamodithioic acid, N,N-diethyl-, ion(1-), sodium (1:1)
- 2,3,5-Trimethyphenol
- 1-(1-chloroethoxy)-2-methylpropane
- Carbamodithioic acid, N,N-diethyl-, 1-(2-methylpropoxy)ethyl ester
Disulfiram Preparation Products
- Benzene,1,1'-tellurobis- (1202-36-4)
- 3,7-Dioxa-4-aza-6-phosphanonanoic acid,4,5-bis(1,1-dimethylethyl)-6-ethoxy-2,2-dimethyl-, 6-oxide (654636-62-1)
- Disulfiram (97-77-8)
- N-[6-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]hexyl]-2-methyl-2-propenamide (1044266-69-4)
- (136-93-6)
- Carbamodithioic acid, diethyl-, (2-hydroxy-5-methylphenyl)methyl ester (109918-83-4)
- Carbamodithioic acid, diethyl-, (2-hydroxy-3,4,6-trimethylphenyl)methyl ester (109918-82-3)
- Triphenylantimony (603-36-1)
Disulfiram Literatura Relacionada
-
Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354
-
Hao-Xing Xu,Ze-Run Zhao,Yeersen Patehebieke,Qian-Qian Chen,Shun-Guo Fu,Shuai-Jun Chang,Xu-Xu Zhang,Zhi-Liang Zhang,Xiao Wang Green Chem. 2021 23 1280
-
Ghodratollah Absalan,Morteza Akhond,Leila Sheikhian,Douglas M. Goltz Anal. Methods 2011 3 2354
-
4. Disulfiram, an old drug with new potential therapeutic uses for human cancers and fungal infectionsZuben E. Sauna,Suneet Shukla,Suresh V. Ambudkar Mol. BioSyst. 2005 1 127
-
Ashfaq Ur Rehman,Guodong Zhen,Bozitao Zhong,Duan Ni,Jiayi Li,Abdul Nasir,Moustafa T. Gabr,Humaira Rafiq,Abdul Wadood,Shaoyong Lu,Jian Zhang,Hai-Feng Chen Phys. Chem. Chem. Phys. 2021 23 12204
97-77-8 (Disulfiram) Produtos relacionados
- 97-77-8(Disulfiram)
- 1806068-65-4(Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-5-acetate)
- 2138239-24-2(Bicyclo[3.2.1]octane-3-sulfonamide, N-methyl-)
- 2171923-53-6(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}-3-methylbutanoic acid)
- 439111-19-0(2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide)
- 1262018-34-7(3-Iodo-4-nitrocinnamic acid)
- 107948-29-8((2S)-2-amino-4-(prop-2-en-1-yloxy)butanoic acid)
- 1270317-23-1(2-Amino-2-(2-methylquinolin-6-yl)acetic acid)
- 16954-38-4(Toluene-3,5-d2)
- 898430-32-5(N-(2-methoxyethyl)-N'-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylethanediamide)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:97-77-8)Disulfiram

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:97-77-8)Disulfiram

Pureza:99%
Quantidade:5kg
Preço ($):220.0